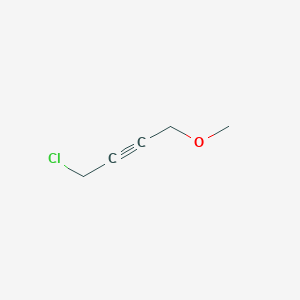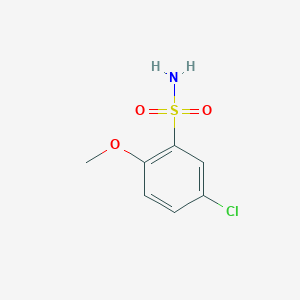
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, also known as DBS-Cl, is a chemical compound widely used in scientific research. It is a sulfonating agent that reacts with amines, alcohols, and thiols to form sulfonate esters. DBS-Cl is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.
Wissenschaftliche Forschungsanwendungen
Degradation in Restricted Water Environments
Research by Morales et al. (2012) explored the stability of carbofuran derivatives, including 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, in restricted water environments. They found that the presence of sodium bis(2-ethylhexyl)sulfosuccinate/isooctane/water microemulsions significantly affects the basic hydrolysis of these compounds. This study suggests that soil composition and environmental factors can greatly influence the stability of such chemicals (Morales et al., 2012).
Synthesis of Benzofurane Derivatives
Békássy et al. (2007) described an environmentally friendly synthesis method for benzofurane derivatives, important intermediates in pharmaceuticals, which may include compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride. Their method uses resorcinol and isobutyryl chloride, offering a safer alternative to traditional synthesis pathways (Békássy et al., 2007).
Generation of Sulfene
Prajapati et al. (1993) discussed the generation of sulfene, which is relevant for creating compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride. They introduced a method using chlorosulfonylmethylene(dimethyl)ammonium chloride as a dehydrating agent, which is efficient for synthesizing various benzothiazine derivatives (Prajapati et al., 1993).
Synthesis of Sulfonyl Benzofuran-3-ones
Chang et al. (2018) developed a concise method for synthesizing sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones. This methodology, involving dimethylsulfoxide (DMSO), K2CO3, and CuI, efficiently generates compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride (Chang et al., 2018).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJAQMKTLLXHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540404 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
CAS RN |
87254-52-2 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)




![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)